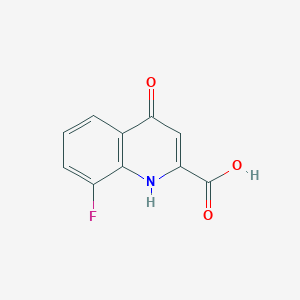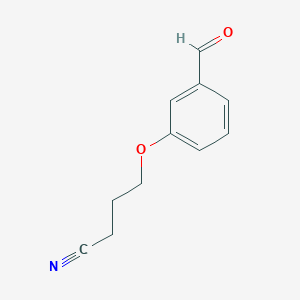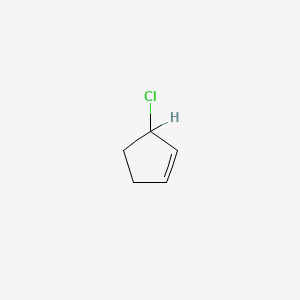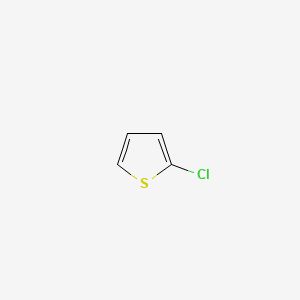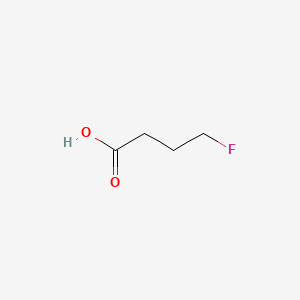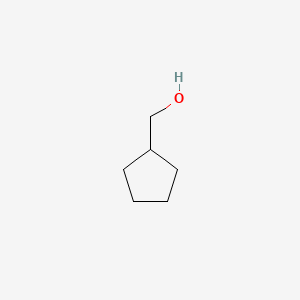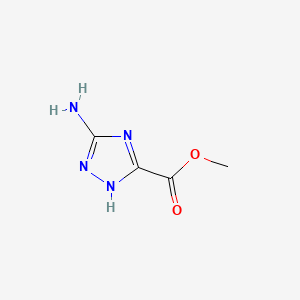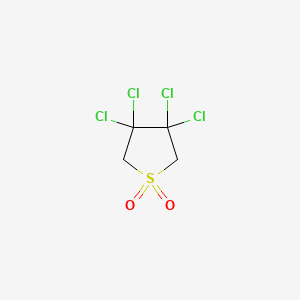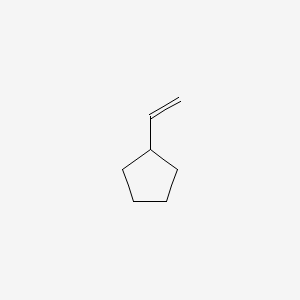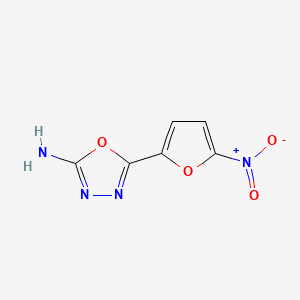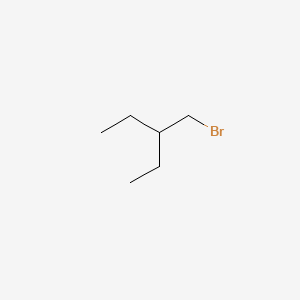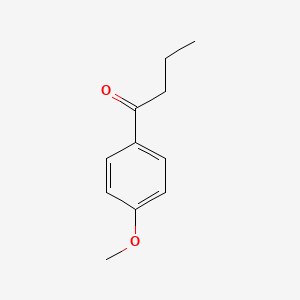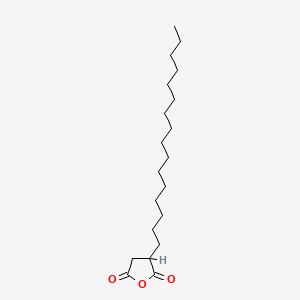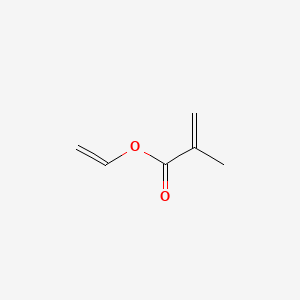![molecular formula C7H17N3O B1346755 N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide CAS No. 1016800-40-0](/img/structure/B1346755.png)
N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Dimethylamino)ethyl]-2-(methylamino)acetamide (DMAEA) is an amide derivative of dimethylaminoethanol (DMAE) and methylaminoacetate (MAA). It is a versatile compound that has been used in a wide range of scientific research applications. It has been found to have a variety of biochemical and physiological effects, which have led to its use in a number of different laboratory experiments.
科学的研究の応用
Synthesis and Modification Techniques
- A study detailed improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting the development of safer, cost-effective, and scalable production methods with high yield and purity, applicable in industrial settings for various acetamide derivatives (Gong Fenga, 2007).
- Research on the quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has led to the development of novel cationic diblock copolymers with reversible pH-, salt-, and temperature-induced micellization in aqueous media, showing potential for targeted drug delivery systems (V. Bütün, S. Armes, N. Billingham, 2001).
Biological and Environmental Applications
- A study on the formation of supramolecular assemblies from amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine demonstrated the potential of these assemblies in biomedical applications, including drug delivery and tissue regeneration, due to their non-cytotoxic nature and ability to form structures like nano and microfibers under various conditions (Nicole M. Cutrone et al., 2017).
- Another research focused on the enhancement of molecular imprinted polymers with organic fillers on bagasse cellulose fibers, incorporating derivatives of acetamide for improved biocompatibility and environmental applications, showing potential for antimicrobial activities and elucidation of molecular docking studies (Asmaa M. Fahim, Ehab E. Abu-El Magd, 2021).
Analytical and Chemical Studies
- Investigations into the selective quaternization of acetamide derivatives have led to the creation of polymerizable tertiary amines with specific response groups, providing an efficient synthesis method for compounds containing tertiary amine structures, which could be useful in the development of responsive materials and sensors (Qiu-hua Sun et al., 2021).
- A study on the synthesis of new 2-(Oxiran-2-yl)-1,3-oxazoles from acetamide derivatives revealed a method for regioselectively alkylating aliphatic dimethylamino groups, with potential applications in synthetic organic chemistry and material science (O. Shablykin et al., 2018).
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-8-6-7(11)9-4-5-10(2)3/h8H,4-6H2,1-3H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCSJVHTLNDBLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

